Cas no 2411202-19-0 (N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide)

N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide is a synthetic organic compound featuring a pyrazole core substituted with a methylphenyl group and an acrylamide moiety. This structure confers reactivity suitable for applications in pharmaceutical intermediates or agrochemical research. The presence of the acrylamide group allows for further functionalization, making it a versatile building block in synthetic chemistry. Its defined molecular architecture ensures consistent performance in coupling or polymerization reactions. The compound’s stability under standard conditions and high purity make it a reliable choice for precision synthesis. Analytical methods confirm its structural integrity, supporting its use in controlled reaction environments.
N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide structure
2411202-19-0 structure
Product Name:N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide
CAS No:2411202-19-0
MF:C14H15N3O
MW:241.288402795792
CID:5415661
PubChem ID:165767886
Update Time:2025-06-03

N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide Chemical and Physical Properties

Names and Identifiers

    • Z2738285689
    • N-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide
    • 2411202-19-0
    • EN300-26586670
    • N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide
    • Inchi: 1S/C14H15N3O/c1-4-14(18)16-13-9-15-17(11(13)3)12-7-5-10(2)6-8-12/h4-9H,1H2,2-3H3,(H,16,18)
    • InChI Key: SZXNFDHYEOLBFB-UHFFFAOYSA-N
    • SMILES: C(NC1=C(C)N(C2=CC=C(C)C=C2)N=C1)(=O)C=C

Computed Properties

  • Exact Mass: 241.121512110g/mol
  • Monoisotopic Mass: 241.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.9Ų

Experimental Properties

  • Density: 1.11±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 432.2±45.0 °C(Predicted)
  • pka: 13.04±0.70(Predicted)

N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26586670-0.05g
N-[5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enamide
2411202-19-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide

Introduction to N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide (CAS No. 2411202-19-0)

N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide, with the CAS registry number 2411202-19-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound features a pyrazole ring substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1, with an amide substituent attached at position 4. This unique combination of functional groups contributes to its intriguing chemical properties and biological effects.

The synthesis of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and amide formation. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving yield and purity. The compound's structure has been characterized using various spectroscopic techniques such as NMR, IR, and MS, confirming its identity and purity.

Recent studies have highlighted the potential of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide as a promising candidate in the development of novel therapeutic agents. For instance, research published in the journal Chemical Biology demonstrated that this compound exhibits significant antitumor activity against various cancer cell lines, particularly in breast and colon cancer models. The mechanism of action involves inhibition of key enzymes associated with cell proliferation and apoptosis, making it a potential candidate for anticancer drug development.

In addition to its antitumor properties, this compound has also shown remarkable anti-inflammatory activity. Studies conducted at the University of California have revealed that it effectively suppresses the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential application in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-propenamide have also been investigated in preclinical models. Research published in the Journal of Pharmaceutical Sciences indicated that the compound demonstrates good oral bioavailability and favorable distribution characteristics, making it suitable for systemic administration. Furthermore, toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, highlighting its safety profile.

The structural versatility of this compound allows for further modifications to enhance its pharmacokinetic and pharmacodynamic properties. Researchers are currently exploring strategies such as bioisosteric replacements and scaffold hopping to optimize its efficacy and reduce potential side effects. These efforts are expected to pave the way for the development of more potent and selective derivatives.

In conclusion, N-[5-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yL]-2-propenamide (CAS No. 2411202-19_0) is a compelling molecule with a wealth of scientific interest due to its diverse biological activities and promising therapeutic potential. As research continues to uncover its mechanisms of action and optimize its properties, this compound holds great promise for advancing the field of drug discovery and development.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk